molecular formula C16H22N2O4 B3088418 3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate CAS No. 1185295-12-8

3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate

Cat. No.: B3088418
CAS No.: 1185295-12-8
M. Wt: 306.36 g/mol
InChI Key: HCFKOMSXWBSHER-UHFFFAOYSA-N
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Description

3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate is a synthetic compound with a molecular formula of C14H18N2O2•C2H4O2. It is primarily used in biochemical and proteomics research. The compound features an indole ring, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate typically involves the reaction of 3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the acetate ester. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or acetonitrile.

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or continuous flow reactors: To control the reaction environment.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indole-3-methylamine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets. The acetate ester can be hydrolyzed in vivo to release the active compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Dimethylaminomethyl-indol-1-YL)-acetic acid acetate
  • 3-(3-Dimethylaminomethyl-indol-1-YL)-butyric acid acetate
  • 3-(3-Dimethylaminomethyl-indol-1-YL)-valeric acid acetate

Uniqueness

3-(3-Dimethylaminomethyl-indol-1-YL)-propionic acid acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propionic acid moiety differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

acetic acid;3-[3-[(dimethylamino)methyl]indol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C2H4O2/c1-15(2)9-11-10-16(8-7-14(17)18)13-6-4-3-5-12(11)13;1-2(3)4/h3-6,10H,7-9H2,1-2H3,(H,17,18);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFKOMSXWBSHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)CC1=CN(C2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-12-8
Record name 1H-Indole-1-propanoic acid, 3-[(dimethylamino)methyl]-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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